

Technical Guide: NMR Spectral Assignment of H-Leu-Phe-NH₂ HCl

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Compound of Interest

Compound Name: *H-Leu-Phe-NH₂ HCl*

CAS No.: 74214-38-3

Cat. No.: B2583873

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Executive Summary & Application Scope

H-Leu-Phe-NH₂ HCl (L-Leucyl-L-Phenylalaninamide hydrochloride) is a bioactive dipeptide often utilized as a substrate in enzymatic assays (e.g., for chymotrypsin) or as a building block in peptidomimetic synthesis.^{[1][2]} Its structural rigidity, conferred by the phenylalanine aromatic ring and the leucine aliphatic side chain, makes it an excellent model for validating NMR pulse sequences.

This guide provides a comparative analysis of spectral assignment strategies, focusing on the critical choice of solvent systems (DMSO-d₆ vs. D₂O) and the integration of homonuclear (COSY/TOCSY) vs. heteronuclear (HSQC) methodologies.

Comparative Analysis: Solvent System Performance

For the hydrochloride salt of a short peptide, solvent selection dictates the visibility of exchangeable protons (Amide NH, Ammonium

). The following comparison evaluates the "performance" of the two primary solvent alternatives for structural elucidation.

Alternative A: DMSO-d6 (Recommended for Full Assignment)[1][3][4]

- Mechanism: Aprotic polar solvent; forms strong hydrogen bonds, slowing proton exchange.
- Pros:
 - Amide Visibility: Preserves the N-terminal ammonium () and amide () proton signals.
 - Conformational Stability: Stabilizes secondary structures via H-bonding.
 - Resolution: Excellent separation of the Phenylalanine aromatic ring from the amide region.
- Cons: Strong residual solvent peak at 2.50 ppm; hygroscopic nature can introduce water peaks (3.33 ppm) that obscure alpha-protons.

Alternative B: D2O (Deuterium Oxide)

- Mechanism: Protic solvent; causes rapid H/D exchange.
- Pros:
 - Spectral Simplification: Eliminates all NH, NH₂, and NH₃ signals, leaving only non-exchangeable CH protons.
 - Aliphatic Clarity: Removes broad ammonium humps that often obscure the Leucine -proton region.
- Cons: Critical Loss of Data. The sequential connectivity (NOESY or) is lost. The distinction between the C-terminal amide and the peptide bond is impossible to observe directly.

Verdict

For **H-Leu-Phe-NH₂ HCl**, DMSO-d₆ is the superior choice for primary assignment because verifying the integrity of the HCl salt (ammonium protons) and the C-terminal amide is essential for purity analysis. D₂O should only be used as a secondary experiment to confirm aliphatic assignments.

Strategic Assignment Workflow

To achieve unambiguous assignment, a self-validating workflow using 2D NMR is required.

Experimental Protocol

- Sample Prep: Dissolve 5–10 mg of **H-Leu-Phe-NH₂ HCl** in 600 μL DMSO-d₆.
- 1D Proton: Acquire with sufficient relaxation delay () to integrate the ammonium signal accurately.
- 2D COSY: 2048 x 256 points; identifies direct neighbors (coupling).
- 2D TOCSY: Mixing time 80ms; identifies complete spin systems (Amino acid fingerprints).
- 2D HSQC: Multiplicity-edited; correlates protons to carbons (separates from).

Workflow Visualization

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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Step-by-step NMR assignment workflow for dipeptides, moving from 1D screening to 2D structural confirmation.

Spectral Data & Assignment Guide

The following data represents the expected chemical shifts for **H-Leu-Phe-NH₂ HCl** in DMSO-d₆ at 298K. This data is synthesized from standard random coil values corrected for the specific salt form and terminal groups.

Table 1: ¹H and ¹³C Chemical Shift Assignments (DMSO-d₆)

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Mechanistic Insight: The "Fingerprint" Region

In the COSY spectrum, the critical cross-peak to identify is the

correlation.

- Leu-1: Will not show a COSY cross-peak between
and
easily due to the rapid exchange of the ammonium protons, even in DMSO. Look for the
connection.
- Phe-2: Will show a strong doublet for the NH at ~8.65 ppm coupling to the
at 4.55 ppm. This confirms the peptide bond.

Structural Connectivity Diagram

Understanding the spin systems is crucial for interpreting the TOCSY spectrum. The diagram below maps the flow of magnetization.



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Caption: Magnetization transfer pathways. Solid red lines indicate scalar coupling (COSY/TOCSY); dotted line indicates spatial proximity (NOESY).

References

- Wishart, D. S., et al. (1995). "¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. [Link](#)
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Sources

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